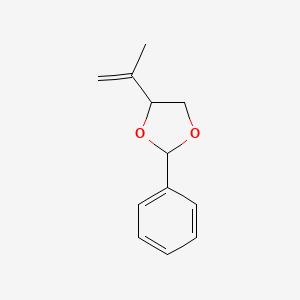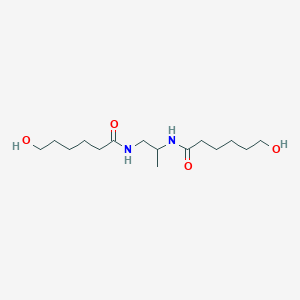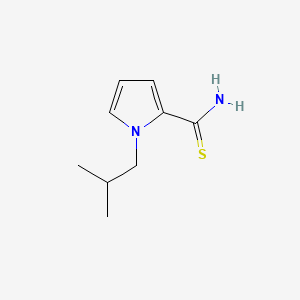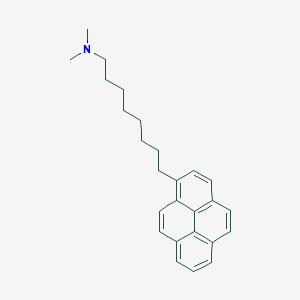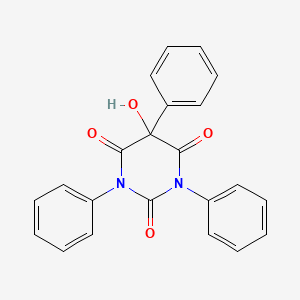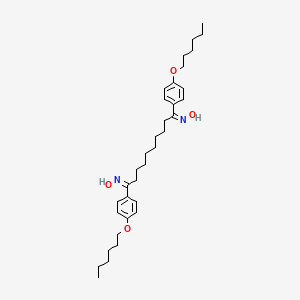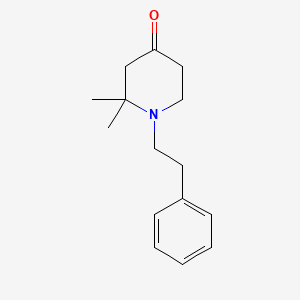![molecular formula C18H22N2O3 B14343403 4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate CAS No. 93061-45-1](/img/structure/B14343403.png)
4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate is a chemical compound with the molecular formula C18H22N2O3 and a molecular weight of 314.38 g/mol . This compound is known for its unique structure, which includes a hydroxybutyl group, an aminophenyl group, and a phenylcarbamate group. It is used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate typically involves the reaction of 4-aminobenzyl alcohol with 4-hydroxybutyl isocyanate under controlled conditions . The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality.
Análisis De Reacciones Químicas
4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the aminophenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted carbamates and amines.
Aplicaciones Científicas De Investigación
4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutyl group can form hydrogen bonds with active site residues, while the aminophenyl and phenylcarbamate groups can participate in hydrophobic interactions and π-π stacking with aromatic residues. These interactions can modulate the activity of the target protein, leading to changes in cellular pathways and physiological effects.
Comparación Con Compuestos Similares
Similar compounds to 4-Hydroxybutyl {4-[(4-aminophenyl)methyl]phenyl}carbamate include:
4-Hydroxybutyl carbamate: This compound lacks the aminophenyl group and has different chemical properties and applications.
4-Hydroxybutyl acrylate: This compound contains an acrylate group instead of the carbamate group and is used in polymer synthesis.
N-(4-Hydroxybutyl)benzamide: This compound has a benzamide group instead of the phenylcarbamate group and is used in different chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.
Propiedades
Número CAS |
93061-45-1 |
|---|---|
Fórmula molecular |
C18H22N2O3 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
4-hydroxybutyl N-[4-[(4-aminophenyl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C18H22N2O3/c19-16-7-3-14(4-8-16)13-15-5-9-17(10-6-15)20-18(22)23-12-2-1-11-21/h3-10,21H,1-2,11-13,19H2,(H,20,22) |
Clave InChI |
UWOCPQGJYMGPEI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC=C(C=C2)NC(=O)OCCCCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Methoxymethoxy)butyl]oxirane](/img/structure/B14343323.png)
![1-{2-[4-(5-Nitrofuran-2-yl)buta-1,3-dien-1-yl]-1H-imidazol-1-yl}ethan-1-one](/img/structure/B14343325.png)

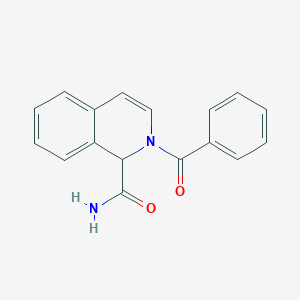
![2-({4-Methoxy-2-[(thiophen-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14343342.png)
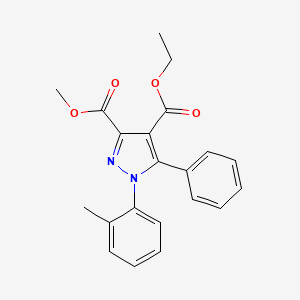
![2-[(6-Chloro-9H-purin-9-yl)methoxy]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14343365.png)
